molecular formula C5HCl2NS B1447623 4,5-Dichlorothiophene-3-carbonitrile CAS No. 1510984-04-9

4,5-Dichlorothiophene-3-carbonitrile

Cat. No.: B1447623
CAS No.: 1510984-04-9
M. Wt: 178.04 g/mol
InChI Key: GLUMTSGBCKJDHN-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C₅HCl₂NS. It features a thiophene ring substituted with two chlorine atoms at positions 4 and 5, and a nitrile group at position 3.

Mechanism of Action

In terms of its potential applications, it’s worth noting that thiophene derivatives have been studied for their potential biological activities. For instance, some pyridine derivatives bearing carbonitrile and 2,5-dichlorothiophene substituents have been synthesized and screened for their in vitro cytotoxicity activities against three cancer cell lines .

Biochemical Analysis

Biochemical Properties

4,5-Dichlorothiophene-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-thiophenecarbonitrile with chlorine gas under controlled conditions to achieve selective chlorination at the 4 and 5 positions .

Industrial Production Methods: Industrial production of 4,5-Dichlorothiophene-3-carbonitrile often employs large-scale chlorination processes, utilizing catalysts to enhance reaction efficiency and selectivity. The process is optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichlorothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K₂CO₃).

    Oxidation: Oxidizing agents (e.g., H₂O₂, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether, THF).

Major Products:

    Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aminothiophene derivatives.

Scientific Research Applications

4,5-Dichlorothiophene-3-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2,5-Dichlorothiophene-3-carbonitrile
  • 4,5-Dibromothiophene-3-carbonitrile
  • 4,5-Dichlorothiophene-2-carbonitrile

Comparison: 4,5-Dichlorothiophene-3-carbonitrile is unique due to the specific positioning of the chlorine atoms and the nitrile group, which can significantly influence its reactivity and properties. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4,5-dichlorothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2NS/c6-4-3(1-8)2-9-5(4)7/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUMTSGBCKJDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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